molecular formula C18H12B3F3O3 B1586400 2,4,6-Tris(4-fluorophenyl)boroxin CAS No. 448-59-9

2,4,6-Tris(4-fluorophenyl)boroxin

Cat. No.: B1586400
CAS No.: 448-59-9
M. Wt: 365.7 g/mol
InChI Key: AHYNJLHYJZXUSD-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-fluorophenyl)boroxin is a boron-containing compound with the molecular formula C18H12B3F3O3. It is characterized by the presence of three 4-fluorophenyl groups attached to a boroxin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Tris(4-fluorophenyl)boroxin can be synthesized through a one-step solution plasma process. This method involves using toluene as a carbon source and heterocyclic compounds containing boron and fluorine atoms. The synthesis is conducted at room temperature and atmospheric pressure without the addition of other chemicals .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the solution plasma process mentioned above can be scaled up for industrial applications. This method is advantageous due to its simplicity and the ability to produce the compound in a single step .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-fluorophenyl)boroxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and substitution reagents such as halogens or organometallic compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound include boronic acids, substituted boroxins, and other boron-containing compounds. These products are valuable intermediates in organic synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(3,4-difluorophenyl)boroxin
  • 2,4,6-Tris(3,4,5-trifluorophenyl)boroxin
  • 2,4,6-Triphenylboroxin
  • Trimethylboroxine

Uniqueness

2,4,6-Tris(4-fluorophenyl)boroxin is unique due to the presence of three 4-fluorophenyl groups, which impart distinct chemical properties compared to other boroxin derivatives. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable catalyst and intermediate in various chemical processes .

Properties

IUPAC Name

2,4,6-tris(4-fluorophenyl)-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12B3F3O3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYNJLHYJZXUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12B3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377689
Record name 2,4,6-Tris(4-fluorophenyl)boroxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448-59-9
Record name 2,4,6-Tris(4-fluorophenyl)boroxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 448-59-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,4,6-Tris(4-fluorophenyl)boroxin used in energy storage applications?

A1: this compound can be utilized as an electrolyte additive in lithium-ion batteries, specifically for improving the stability of LiCoO2 cathodes at high voltages. While the provided abstract [] doesn't detail the mechanism, it suggests that the additive helps stabilize the interface between the electrolyte and the LiCoO2 cathode. This stabilization could potentially lead to improved battery performance, such as increased cycle life and higher voltage operation.

Q2: Can this compound be used to synthesize nanomaterials? If so, what are the characteristics of these nanomaterials?

A2: Yes, this compound can be used as a precursor in the synthesis of boron/fluorine dual-doped carbon nanoparticles []. The solution plasma process using this compound, alongside toluene, results in nanoparticles with distinct characteristics:

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